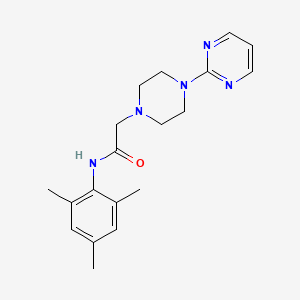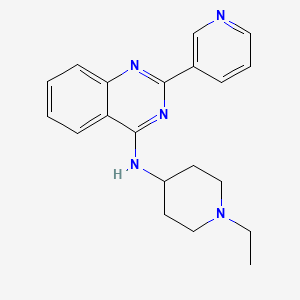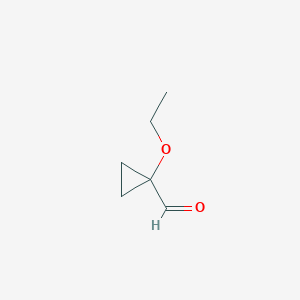![molecular formula C10H11ClN2O2S B7638359 N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7638359.png)
N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCMAS and is synthesized using a specific method.
作用機序
The mechanism of action of CCMAS is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in various cellular processes. CCMAS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the activity of lipoxygenase (LOX), which is an enzyme that is involved in the production of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CCMAS has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, which can help reduce inflammation. CCMAS has also been shown to inhibit the growth of certain bacteria and fungi, which can help prevent infections. Additionally, CCMAS has been shown to exhibit antitumor activity, which can help prevent the growth and spread of cancer cells.
実験室実験の利点と制限
One of the main advantages of CCMAS is its broad-spectrum antimicrobial activity. It has been shown to exhibit activity against a wide range of bacteria and fungi, which makes it a promising candidate for the development of new antimicrobial agents. Another advantage of CCMAS is its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory mediators, which can help reduce inflammation. However, one of the limitations of CCMAS is its potential toxicity. Further studies are needed to determine the safety and toxicity of CCMAS.
将来の方向性
There are several future directions for the study of CCMAS. One area of research is the development of new antimicrobial agents based on CCMAS. Another area of research is the development of new anti-inflammatory agents based on CCMAS. Additionally, further studies are needed to determine the safety and toxicity of CCMAS, which will help determine its potential use as a therapeutic agent.
合成法
The synthesis of CCMAS involves a series of chemical reactions that start with the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylisothiourea. This compound is then reacted with ethyl chloroacetate in the presence of sodium ethoxide to form ethyl 2-(4-chlorobenzylthio)acetate. The final step involves the reaction of ethyl 2-(4-chlorobenzylthio)acetate with ammonium carbonate to produce CCMAS.
科学的研究の応用
CCMAS has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. CCMAS has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
特性
IUPAC Name |
N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c11-8-3-1-7(2-4-8)5-16-6-9(14)13-10(12)15/h1-4H,5-6H2,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDCYHWDTAQXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
![3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638302.png)
![3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638309.png)
![N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7638315.png)



![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)
![Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate](/img/structure/B7638355.png)

